molecular formula C12H15N3O2 B255815 2-Isopropenyl-5-[(tetrahydro-2-furanylmethyl)amino]-1,3-oxazole-4-carbonitrile

2-Isopropenyl-5-[(tetrahydro-2-furanylmethyl)amino]-1,3-oxazole-4-carbonitrile

Cat. No. B255815
M. Wt: 233.27 g/mol
InChI Key: PZALMPYCZGKLAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropenyl-5-[(tetrahydro-2-furanylmethyl)amino]-1,3-oxazole-4-carbonitrile, also known as IFOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IFOC is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. The compound has shown promising results in scientific research, particularly in the fields of medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 2-Isopropenyl-5-[(tetrahydro-2-furanylmethyl)amino]-1,3-oxazole-4-carbonitrile is not fully understood. However, it is believed that the compound exerts its effects through the inhibition of certain enzymes and transporters. For example, 2-Isopropenyl-5-[(tetrahydro-2-furanylmethyl)amino]-1,3-oxazole-4-carbonitrile has been shown to inhibit the activity of the enzyme topoisomerase, which is involved in DNA replication and repair. In addition, 2-Isopropenyl-5-[(tetrahydro-2-furanylmethyl)amino]-1,3-oxazole-4-carbonitrile has been shown to inhibit the activity of the P-glycoprotein transporter, which is involved in drug efflux from cells.
Biochemical and Physiological Effects:
2-Isopropenyl-5-[(tetrahydro-2-furanylmethyl)amino]-1,3-oxazole-4-carbonitrile has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 2-Isopropenyl-5-[(tetrahydro-2-furanylmethyl)amino]-1,3-oxazole-4-carbonitrile can induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-Isopropenyl-5-[(tetrahydro-2-furanylmethyl)amino]-1,3-oxazole-4-carbonitrile has been shown to inhibit the growth and proliferation of cancer cells. In animal studies, 2-Isopropenyl-5-[(tetrahydro-2-furanylmethyl)amino]-1,3-oxazole-4-carbonitrile has been shown to exhibit antitumor activity against several types of cancer, including breast cancer, lung cancer, and colon cancer.

Advantages and Limitations for Lab Experiments

2-Isopropenyl-5-[(tetrahydro-2-furanylmethyl)amino]-1,3-oxazole-4-carbonitrile has several advantages for use in lab experiments. The compound is relatively easy to synthesize and is stable under normal laboratory conditions. In addition, 2-Isopropenyl-5-[(tetrahydro-2-furanylmethyl)amino]-1,3-oxazole-4-carbonitrile has demonstrated potent activity against several cancer cell lines, making it a useful tool for studying cancer biology. However, there are also limitations to the use of 2-Isopropenyl-5-[(tetrahydro-2-furanylmethyl)amino]-1,3-oxazole-4-carbonitrile in lab experiments. For example, the compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on 2-Isopropenyl-5-[(tetrahydro-2-furanylmethyl)amino]-1,3-oxazole-4-carbonitrile. One potential direction is to further investigate the compound's mechanism of action. Understanding how 2-Isopropenyl-5-[(tetrahydro-2-furanylmethyl)amino]-1,3-oxazole-4-carbonitrile exerts its effects could lead to the development of more potent and selective inhibitors of enzymes and transporters. Another potential direction is to investigate the compound's potential as a therapeutic agent. Clinical trials could be conducted to determine the safety and efficacy of 2-Isopropenyl-5-[(tetrahydro-2-furanylmethyl)amino]-1,3-oxazole-4-carbonitrile in humans. Finally, the compound's potential applications in drug development could be further explored.

Synthesis Methods

The synthesis of 2-Isopropenyl-5-[(tetrahydro-2-furanylmethyl)amino]-1,3-oxazole-4-carbonitrile can be achieved through several methods. One of the most common methods is the reaction of 2-bromo-3-methylbut-2-ene with tetrahydrofuran in the presence of a base to form 2-isopropenyltetrahydrofuran. This intermediate compound is then reacted with hydroxylamine hydrochloride and sodium acetate to form 2-Isopropenyl-5-[(tetrahydro-2-furanylmethyl)amino]-1,3-oxazole-4-carbonitrile.

Scientific Research Applications

2-Isopropenyl-5-[(tetrahydro-2-furanylmethyl)amino]-1,3-oxazole-4-carbonitrile has shown potential applications in various fields of scientific research. In medicinal chemistry, 2-Isopropenyl-5-[(tetrahydro-2-furanylmethyl)amino]-1,3-oxazole-4-carbonitrile has been shown to exhibit antitumor activity against several cancer cell lines. In addition, 2-Isopropenyl-5-[(tetrahydro-2-furanylmethyl)amino]-1,3-oxazole-4-carbonitrile has also demonstrated antifungal and antibacterial activity. In biochemistry, 2-Isopropenyl-5-[(tetrahydro-2-furanylmethyl)amino]-1,3-oxazole-4-carbonitrile has been shown to inhibit the activity of certain enzymes, which could have potential therapeutic applications. In pharmacology, 2-Isopropenyl-5-[(tetrahydro-2-furanylmethyl)amino]-1,3-oxazole-4-carbonitrile has been shown to act as a potent inhibitor of the P-glycoprotein transporter, which could have implications in drug development.

properties

Product Name

2-Isopropenyl-5-[(tetrahydro-2-furanylmethyl)amino]-1,3-oxazole-4-carbonitrile

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

5-(oxolan-2-ylmethylamino)-2-prop-1-en-2-yl-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C12H15N3O2/c1-8(2)11-15-10(6-13)12(17-11)14-7-9-4-3-5-16-9/h9,14H,1,3-5,7H2,2H3

InChI Key

PZALMPYCZGKLAG-UHFFFAOYSA-N

SMILES

CC(=C)C1=NC(=C(O1)NCC2CCCO2)C#N

Canonical SMILES

CC(=C)C1=NC(=C(O1)NCC2CCCO2)C#N

Origin of Product

United States

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